molecular formula C11H16ClNO B6265648 rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1258784-64-3

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No. B6265648
CAS RN: 1258784-64-3
M. Wt: 213.7
InChI Key:
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Description

Rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, commonly referred to as Rac-EPCA, is an organic compound and a derivative of cyclopropan-1-amine. It is a colorless, odorless, and water-soluble compound that has a variety of scientific applications. Rac-EPCA has been used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a tool to study the structure and function of proteins. The compound has also been used in the development of drugs, as a tool to study the mechanism of action of drugs, and as a tool to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of Rac-EPCA is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to inhibit the activity of other enzymes involved in the production of inflammatory mediators, such as leukotrienes and thromboxanes.
Biochemical and Physiological Effects
Rac-EPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce pain, and decrease the production of inflammatory mediators. It has also been shown to reduce the production of prostaglandins, leukotrienes, and thromboxanes. Additionally, it has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

Rac-EPCA has several advantages for use in lab experiments. It is a water-soluble compound, making it easy to work with. Additionally, it is relatively inexpensive, making it a cost-effective reagent. However, there are some limitations to its use in lab experiments. It is not as stable as some other compounds, and it can be easily degraded by light and heat. Additionally, it can be toxic if ingested in large amounts.

Future Directions

There are several potential future directions for the use of Rac-EPCA in scientific research. It could be used to develop new drugs to treat a variety of diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, it could be used to study the mechanism of action of existing drugs and to develop new tools to study the biochemical and physiological effects of drugs. It could also be used to study the structure and function of proteins and to develop new catalysts for enzymatic reactions. Finally, it could be used to develop new methods of organic synthesis.

Synthesis Methods

Rac-EPCA can be synthesized using a variety of methods. The most commonly used methods involve the reaction of cyclopropan-1-amine with ethyl chloroformate, ethyl bromoformate, or ethyl iodide, followed by hydrolysis of the resulting amide, ester, or halide. Other methods of synthesis include the reaction of cyclopropan-1-amine with an alkyl halide, followed by hydrolysis of the resulting halide, and the reaction of cyclopropan-1-amine with an alkyl halide, followed by reaction with a base.

Scientific Research Applications

Rac-EPCA has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a tool to study the structure and function of proteins. The compound has also been used in the development of drugs, as a tool to study the mechanism of action of drugs, and as a tool to study the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride involves the reaction of 4-ethoxybenzaldehyde with ethyl diazoacetate to form a cyclopropane intermediate, which is then reduced with lithium aluminum hydride to yield the desired amine product. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-ethoxybenzaldehyde", "ethyl diazoacetate", "lithium aluminum hydride", "1R,2S-cyclopropane-1,2-dicarboxylic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-ethoxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclopropane intermediate.", "Step 2: Reduce the cyclopropane intermediate with lithium aluminum hydride to yield the amine product.", "Step 3: React the amine product with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

1258784-64-3

Product Name

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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